Cas no 2091672-48-7 (3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile)

3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
- CID 131415483
- 2-Pyrazinecarbonitrile, 3-chloro-5-(trifluoromethyl)-
- CS-0161101
- SCHEMBL26127429
- E74936
- 2091672-48-7
- BS-46968
- 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
-
- MDL: MFCD32856221
- インチ: 1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H
- InChIKey: NGYPCJPDZYNHBY-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)N=CC(C(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 206.9811092g/mol
- どういたいしつりょう: 206.9811092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 49.6
じっけんとくせい
- 密度みつど: 1.60±0.1 g/cm3(Predicted)
- ふってん: 237.3±40.0 °C(Predicted)
- 酸性度係数(pKa): -8.95±0.10(Predicted)
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile セキュリティ情報
- ちょぞうじょうけん:under inert gas (nitrogen or Argon) at 2-8°C
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D972603-25g |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 25g |
$8848 | 2024-05-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01142213-100mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 100mg |
¥680.0 | 2022-03-01 | |
Chemenu | CM334754-100mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 95%+ | 100mg |
$91 | 2021-08-18 | |
Chemenu | CM334754-250mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 95%+ | 250mg |
$186 | 2023-01-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01142213-1g |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 1g |
¥3250.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX489-50mg |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 50mg |
464.0CNY | 2021-07-17 | |
eNovation Chemicals LLC | D972603-10g |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 10g |
$5000 | 2024-05-24 | |
Ambeed | A1220816-1g |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 1g |
$471.0 | 2025-03-03 | |
1PlusChem | 1P01KHKQ-250mg |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 250mg |
$195.00 | 2023-12-19 | |
eNovation Chemicals LLC | D972603-25g |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 25g |
$8848 | 2025-03-03 |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrileに関する追加情報
Professional Introduction to 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS No. 2091672-48-7)
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is a highly significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2091672-48-7, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and trifluoromethyl substituents on the pyrazine ring imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile consists of a pyrazine core substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position, with a nitrile group at the 2-position. This arrangement not only enhances its chemical diversity but also opens up numerous possibilities for further functionalization. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazine derivatives. The compound 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile has been extensively studied for its role in synthesizing various bioactive molecules. Its unique electronic properties, influenced by the electron-withdrawing nature of the nitrile and chloro groups, make it an excellent candidate for designing molecules with specific biological activities. For instance, researchers have leveraged this compound to develop inhibitors targeting enzymes involved in inflammatory pathways.
One of the most compelling aspects of 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is its versatility in synthetic chemistry. The chloro and trifluoromethyl groups serve as handles for further derivatization, allowing chemists to tailor the compound's properties to meet specific requirements. This has led to the development of novel scaffolds that exhibit improved pharmacokinetic profiles and reduced toxicity compared to existing drugs. Such advancements are crucial in addressing unmet medical needs and improving patient outcomes.
The nitrile group in the molecule also plays a pivotal role in its reactivity. Nitriles are known for their ability to participate in various chemical transformations, including nucleophilic addition reactions, which can be harnessed to introduce additional functional groups. This characteristic has been exploited in the synthesis of complex heterocyclic compounds that exhibit potent biological activities. For example, recent studies have demonstrated the use of 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile as a precursor in developing small-molecule inhibitors for kinases, which are key targets in cancer therapy.
The pharmaceutical industry has been particularly interested in exploring the potential of pyrazine derivatives as drug candidates. The combination of electronic and steric effects provided by the chloro and trifluoromethyl groups makes these compounds attractive for designing molecules with high affinity for biological targets. Furthermore, the nitrile group offers opportunities for further chemical modification, enabling the creation of diverse libraries of compounds for high-throughput screening.
In conclusion, 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS No. 2091672-48-7) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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